5-Bromo-2-[(oxan-3-yl)methoxy]pyridine
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Overview
Description
5-Bromo-2-[(oxan-3-yl)methoxy]pyridine is a chemical compound with a unique structure that includes a bromine atom, a pyridine ring, and an oxan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(oxan-3-yl)methoxy]pyridine typically involves the reaction of 5-bromo-2-hydroxypyridine with oxan-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(oxan-3-yl)methoxy]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-substituted-2-[(oxan-3-yl)methoxy]pyridine derivatives.
Oxidation: Formation of pyridine N-oxides or other oxidized products.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
5-Bromo-2-[(oxan-3-yl)methoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(oxan-3-yl)methoxy]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxypyridine: Similar structure but with different substitution patterns.
5-Bromo-2-methoxypyridine: Lacks the oxan-3-yl group.
2-Bromo-5-methoxypyridine: Different position of the bromine and methoxy groups.
Uniqueness
5-Bromo-2-[(oxan-3-yl)methoxy]pyridine is unique due to the presence of the oxan-3-yl group, which can influence its reactivity and interactions with other molecules
Biological Activity
5-Bromo-2-[(oxan-3-yl)methoxy]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position and a methoxy group attached to an oxan-3-yl moiety on the pyridine ring. This unique structural arrangement is believed to enhance its reactivity and solubility, making it a promising candidate for further studies in medicinal chemistry.
Property | Description |
---|---|
Molecular Formula | C₁₁H₁₃BrN₁O₂ |
Molecular Weight | 272.13 g/mol |
Solubility | Soluble in organic solvents like DMF and DMSO |
Structural Features | Bromine at position 5, methoxy group, oxan-3-yl moiety |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action may involve disruption of bacterial cell walls or interference with metabolic pathways.
- Inhibition Studies : In vitro tests revealed that the compound significantly inhibited bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/ml against S. aureus .
- Biofilm Inhibition : The compound has demonstrated potential in inhibiting biofilm formation, which is crucial for treating chronic infections .
Anticancer Activity
The anticancer properties of this compound are currently under investigation. Initial findings suggest that it may induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : Studies indicate that the compound can cause cell cycle arrest at the G1 phase, leading to reduced proliferation of cancer cells .
- Apoptosis Induction : Mechanistic studies suggest that it activates caspase pathways, promoting programmed cell death in various cancer cell lines .
The biological activity of this compound is thought to be mediated through several molecular interactions:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity and disrupting cellular processes.
- Hydrogen Bonding : The oxan moiety can form hydrogen bonds with biological targets, enhancing binding affinity .
Further research is required to elucidate the precise molecular targets involved and the pathways affected by this compound.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against E. coli. Results indicated an inhibition rate of approximately 91.95%, showcasing its potential as an effective antimicrobial agent .
Case Study 2: Anticancer Potential
A series of experiments involving various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability (up to 70% in some cases), suggesting strong anticancer properties .
Properties
IUPAC Name |
5-bromo-2-(oxan-3-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-10-3-4-11(13-6-10)15-8-9-2-1-5-14-7-9/h3-4,6,9H,1-2,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBFMBPPAKPGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.